molecular formula C7H6N4O B1316764 1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone CAS No. 84331-01-1

1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone

Cat. No. B1316764
CAS RN: 84331-01-1
M. Wt: 162.15 g/mol
InChI Key: DDBLPTNLEVQANE-UHFFFAOYSA-N
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Patent
US04816457

Procedure details

To a stirred solution of 8.4 gm. (51.6 mmoles) of 2-chloro-5-acetylpyridine and 8.4 gm. (129 mmoles) of sodium azide in 150 ml of ethanol and 150 ml of water was added 75 ml of 10% HCl over a period of 20 minutes. The reaction mixture was then heated to reflux for 18 hours, cooled in an ice bath and the resulting crystals filtered off to give a first crop of 6.0 gm. A second crop of 1.0 gm. was obtained for a total of 7.0 gm. of A, (84.% yield), m.p. 159°-160° C.
Quantity
51.6 mmol
Type
reactant
Reaction Step One
Quantity
129 mmol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][N:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].Cl>C(O)C.O>[C:8]([C:5]1[CH:6]=[CH:7][C:2]2[N:3]([N:11]=[N:12][N:13]=2)[CH:4]=1)(=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
51.6 mmol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(C)=O
Step Two
Name
Quantity
129 mmol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting crystals filtered off
CUSTOM
Type
CUSTOM
Details
to give a first crop of 6.0 gm
CUSTOM
Type
CUSTOM
Details
was obtained for a total of 7.0 gm

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=CC=2N(C1)N=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.